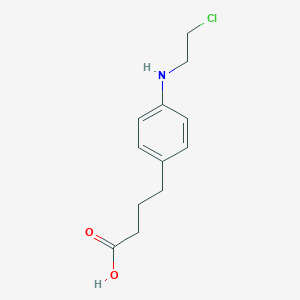

Chlorambucil half mustard

Descripción general

Descripción

Chlorambucil half mustard is a derivative of chlorambucil, a nitrogen mustard alkylating agent used primarily as an antineoplastic agent. Chlorambucil is known for its ability to treat various forms of cancer, including chronic lymphocytic leukemia, Hodgkin lymphoma, and non-Hodgkin lymphoma . This compound retains the alkylating properties of chlorambucil, making it a valuable compound in cancer treatment.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Chlorambucil half mustard can be synthesized through a series of chemical reactions involving the introduction of the bis(2-chloroethyl)amino group to a phenylbutyric acid derivative. The synthesis typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of phenylbutyric acid with thionyl chloride to form the corresponding acid chloride.

Introduction of the Bis(2-chloroethyl)amino Group: The acid chloride is then reacted with bis(2-chloroethyl)amine in the presence of a base such as triethylamine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Chlorambucil half mustard undergoes several types of chemical reactions, including:

Hydrolysis: In aqueous environments, this compound can undergo hydrolysis, leading to the formation of less active metabolites.

Common Reagents and Conditions

Alkylation: This reaction typically occurs under physiological conditions (pH 7.4, 37°C) and does not require additional reagents.

Hydrolysis: This reaction occurs in the presence of water and is accelerated by acidic or basic conditions.

Major Products Formed

Aplicaciones Científicas De Investigación

Scientific Research Applications

Chlorambucil half mustard has several significant applications in scientific research:

Cancer Research

- Mechanisms of Action : It is extensively used to study the mechanisms of DNA alkylation and the development of resistance to alkylating agents. Research indicates that this compound forms monoadducts with DNA, which differ from the bifunctional nature of its parent compound, chlorambucil .

- Tumor Growth Studies : In vivo studies have demonstrated that this compound can effectively delay tumor growth in various cancer models. For instance, a study reported a 61.5% reduction in tumor size when treated with a mitochondrial-targeted derivative of chlorambucil compared to its parent drug .

Drug Development

- Model for New Alkylating Agents : Researchers utilize this compound as a model to develop new alkylating agents that exhibit improved efficacy and reduced toxicity profiles. The compound's unique structure aids in evaluating modifications that enhance therapeutic indices while minimizing adverse effects .

- Combination Therapies : Studies have shown that combining chlorambucil with other agents can enhance its cytotoxic effects while reducing mutagenicity. For example, the use of O6-benzylguanine in combination with chlorambucil has been shown to increase apoptosis rates in treated cells .

Biological Studies

- DNA Damage Investigations : this compound is employed to explore the effects of DNA damage on cellular processes and the mechanisms involved in DNA repair. Its ability to form specific DNA adducts allows researchers to dissect the cellular responses to DNA lesions .

- Mutagenicity Studies : Comparative studies between chlorambucil and its half mustard variant reveal differences in mutagenic spectra, with chlorambucil causing more significant chromosomal damage due to its bifunctional nature .

Case Study 1: Efficacy in Chronic Lymphocytic Leukemia

A clinical study involving 126 patients treated with chlorambucil highlighted its effectiveness in managing chronic lymphocytic leukemia. Approximately 75% of patients exhibited positive responses with manageable side effects primarily related to marrow suppression .

Case Study 2: Tumor Growth Delay

In experimental models, this compound demonstrated superior efficacy compared to traditional treatments. The compound was associated with significant reductions in tumor volumes when administered at specific dosages, underscoring its potential as a therapeutic agent .

Mecanismo De Acción

Chlorambucil half mustard exerts its effects by alkylating DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the guanine bases in DNA, leading to cross-linking of the DNA strands. This cross-linking prevents the DNA from uncoiling and separating, which is necessary for DNA replication and cell division . As a result, the compound induces apoptosis in rapidly dividing cancer cells .

Comparación Con Compuestos Similares

Chlorambucil half mustard is similar to other nitrogen mustard alkylating agents, such as melphalan and bendamustine. it has unique properties that distinguish it from these compounds:

Melphalan: Like this compound, melphalan is an alkylating agent used in cancer treatment.

Bendamustine: Bendamustine also contains a bis(2-chloroethyl)amino group but has a benzimidazole ring instead of the phenylbutyric acid moiety.

These structural differences result in variations in their pharmacokinetics, efficacy, and toxicity profiles .

Similar Compounds

- Melphalan

- Bendamustine

- Cyclophosphamide

- Ifosfamide

This compound’s unique structure and properties make it a valuable compound in cancer research and treatment, offering distinct advantages over other alkylating agents.

Actividad Biológica

Chlorambucil, a nitrogen mustard derivative, is widely recognized for its role as an alkylating agent in cancer therapy, particularly in treating chronic lymphocytic leukemia (CLL) and various lymphomas. Its half mustard analog, often referred to as "chlorambucil half mustard," exhibits distinct biological activities that are crucial for understanding its therapeutic potential and limitations. This article delves into the biological activity of this compound, highlighting its mutagenic properties, cellular effects, and comparative studies with chlorambucil.

Chlorambucil and its half mustard analog function primarily by forming covalent bonds with DNA, leading to the creation of monoadducts and interstrand cross-links (ICLs). The formation of ICLs is particularly significant as it poses a challenge for DNA repair mechanisms, resulting in cytotoxicity. Chlorambucil is known to create both mono- and bifunctional adducts, while the half mustard typically forms only monoadducts, which are less toxic due to their simpler repair pathways .

Comparative Mutagenicity

Research has shown that chlorambucil exhibits a stronger mutagenic potential compared to its half mustard counterpart. A study involving Chinese hamster ovary (CHO) cells demonstrated that while both compounds increased mutation frequency significantly, the nature of the mutations differed markedly. Chlorambucil predominantly induced major deletions and point mutations, whereas the half mustard was associated mainly with transversion mutations . This suggests that the bifunctional nature of chlorambucil allows for more complex interactions with DNA compared to the monofunctional half mustard.

Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated in various studies. For instance, exposure to chlorambucil results in apoptosis in B-cell chronic lymphocytic leukemia cells in a concentration-dependent manner . In contrast, this compound's lower reactivity leads to reduced apoptosis rates when compared at equivalent doses. The overall cytotoxicity is significantly enhanced when chlorambucil is combined with other agents such as O6-benzylguanine (BG), which can sensitize cells to nitrogen mustards by inducing G1 phase cell cycle arrest and promoting apoptosis .

Table 1: Summary of Key Studies on Chlorambucil and Half Mustard

Recent Advances and Hybrid Molecules

Recent research has focused on developing hybrid molecules that combine chlorambucil with other pharmacophores to enhance its therapeutic efficacy while reducing toxicity. For example, studies have synthesized chlorambucil-tyrosine hybrids that exhibited improved anticancer activity against breast cancer cell lines compared to chlorambucil alone . These hybrids leverage the alkylating properties of chlorambucil while potentially enhancing selectivity towards cancer cells.

Propiedades

IUPAC Name |

4-[4-(2-chloroethylamino)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c13-8-9-14-11-6-4-10(5-7-11)2-1-3-12(15)16/h4-7,14H,1-3,8-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJKVYIHGWHFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151406 | |

| Record name | Chlorambucil half mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116505-53-4 | |

| Record name | Chlorambucil half mustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116505534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorambucil half mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOCHLOROETHYL CHLORAMBUCIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y8DQR959R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.